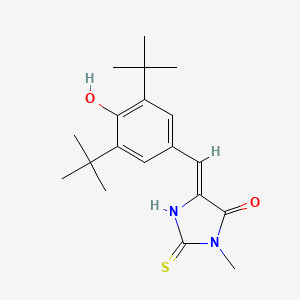

methyl (4Z)-1-benzyl-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メチル (4Z)-1-ベンジル-4-(2-フルオロベンジリデン)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボキシレートは、ピロール環、ベンジル基、フルオロベンジリデン部分を特徴とする複雑な有機化合物です。

合成方法

合成経路と反応条件

メチル (4Z)-1-ベンジル-4-(2-フルオロベンジリデン)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボキシレートの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、制御された条件下でのベンジリデン誘導体とピロール前駆体の縮合です。 反応は多くの場合、高収率と純度を達成するために、触媒と特定の溶媒の使用を必要とします .

工業的製造方法

この化合物の工業的製造には、費用対効果とスケーラビリティを確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります。 連続フロー合成や自動反応監視などの技術は、生産効率と一貫性を高めるために使用できます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-1-BENZYL-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

Addition of the Fluorophenyl Group: The fluorophenyl group can be added via a Friedel-Crafts acylation reaction using fluorobenzene and an acyl chloride.

Formation of the Carboxylate Ester: The carboxylate ester can be formed through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

化学反応の分析

反応の種類

メチル (4Z)-1-ベンジル-4-(2-フルオロベンジリデン)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボキシレートは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するオキソ誘導体を形成するために酸化できます。

還元: 還元反応は、官能基が変化した化合物の還元型を生成できます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤と求電子剤(置換反応用)があります。 反応条件には、多くの場合、目的の結果を得るために特定の温度、圧力、pHレベルが含まれます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はオキソ誘導体を生成する可能性がありますが、置換反応は新しい官能基を導入して、構造的に多様なさまざまな化合物を生成できます .

科学的研究の応用

メチル (4Z)-1-ベンジル-4-(2-フルオロベンジリデン)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボキシレートは、いくつかの科学研究用途があります。

化学: より複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。

生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。

医学: その独自の構造と生物活性のために、潜在的な医薬品候補として探求されています。

作用機序

メチル (4Z)-1-ベンジル-4-(2-フルオロベンジリデン)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボキシレートの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節して、さまざまな生物学的効果をもたらす可能性があります。 その分子相互作用と経路に関する詳細な研究は、その作用機序を完全に理解するために不可欠です .

類似の化合物との比較

類似の化合物

類似の化合物には、他のベンジリデン誘導体とピロール系分子が含まれます。例としては、以下があります。

- (4Z)-4-(2-フルオロベンジリデン)-2-メチル-1,3-オキサゾール-5(4H)-オン

- エチル (4Z)-4-(2-フルオロベンジリデン)-2-メチル-1-(4-メチルフェニル)-5-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボキシレート .

独自性

メチル (4Z)-1-ベンジル-4-(2-フルオロベンジリデン)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボキシレートは、官能基と構造的特徴の特定の組み合わせにより、独特であり、独自の化学的および生物学的特性を与えています。

類似化合物との比較

Similar Compounds

METHYL (4Z)-1-BENZYL-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: Similar structure but with a different position of the fluorine atom.

METHYL (4Z)-1-BENZYL-4-[(2-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of METHYL (4Z)-1-BENZYL-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom in the 2-position of the phenyl ring may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

特性

分子式 |

C21H18FNO3 |

|---|---|

分子量 |

351.4 g/mol |

IUPAC名 |

methyl (4Z)-1-benzyl-4-[(2-fluorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |

InChI |

InChI=1S/C21H18FNO3/c1-14-19(21(25)26-2)17(12-16-10-6-7-11-18(16)22)20(24)23(14)13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3/b17-12- |

InChIキー |

DIPJKVXRZPLBCC-ATVHPVEESA-N |

異性体SMILES |

CC1=C(/C(=C/C2=CC=CC=C2F)/C(=O)N1CC3=CC=CC=C3)C(=O)OC |

正規SMILES |

CC1=C(C(=CC2=CC=CC=C2F)C(=O)N1CC3=CC=CC=C3)C(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)

![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)

![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)

![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)

![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)

![2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639827.png)

![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)

![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639840.png)

![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)

![N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11639849.png)

![4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11639852.png)